molecular formula C10H10N2O3S2 B2427545 Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 146381-76-2

Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B2427545
CAS No.: 146381-76-2
M. Wt: 270.32
InChI Key: RBRHXZKSZVCQSZ-UHFFFAOYSA-N
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Description

“Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C10H10N2O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. For a detailed analysis, it would be beneficial to refer to peer-reviewed papers and technical documents related to this compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.328 . For more detailed physical and chemical properties, it would be beneficial to refer to resources like the Material Safety Data Sheet (MSDS) or other technical documents .

Scientific Research Applications

Antitumor Activity

Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate and its derivatives have shown significant antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives, exhibiting potent anticancer activity comparable to doxorubicin on multiple human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Synthesis of Novel Compounds

The compound has been utilized in synthesizing novel heterocyclic compounds. Raja and Perumal (2006) described a multi-component synthesis process involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate, leading to the creation of novel tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones (Raja & Perumal, 2006).

Development of Dual Inhibitors

Gangjee et al. (2008) synthesized a series of compounds using a related chemical structure, aiming to develop dual inhibitors for thymidylate synthase and dihydrofolate reductase. These compounds demonstrated significant inhibitory activity against human enzymes, showing potential as antitumor agents (Gangjee et al., 2008).

Pharmaceutical Applications

Several studies have explored the pharmaceutical applications of this compound. For instance, Jakubkienė et al. (2002) synthesized derivatives exhibiting notable anti-inflammatory activity, outperforming conventional anti-inflammatory drugs like acetylsalicylic acid in some cases (Jakubkienė et al., 2002).

Synthesis of Heterocyclic Enaminonitriles

Hachiyama et al. (1983) worked on synthesizing heterocyclic enaminonitriles, using related structures and demonstrating the versatility of these compounds in organic synthesis (Hachiyama et al., 1983).

Biological Activity

Youssef et al. (2011) synthesized derivatives of thiazolo[3,2-a]pyrimidines, demonstrating significant biocidal properties against various microorganisms, including bacteria and fungi (Youssef et al., 2011).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of research involving this compound could not be found in the available resources. It would be beneficial to refer to recent publications and ongoing research projects for potential future directions .

Mechanism of Action

Target of Action

It’s known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found to inhibit certain enzymes, such as kinases, which play crucial roles in cellular signaling pathways.

Mode of Action

Based on its structural similarity to other thieno[3,2-d]pyrimidines, it can be hypothesized that it interacts with its targets (like kinases) by binding to their active sites, thereby inhibiting their function.

Biochemical Pathways

Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis, all of which are regulated by kinases.

Result of Action

As a potential kinase inhibitor, it could potentially halt cell growth and induce apoptosis, thereby exhibiting anti-cancer properties.

Properties

IUPAC Name

ethyl 2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-6-3-4-16-8(6)9(14)12-10/h3-4H,2,5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHXZKSZVCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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